molecular formula C18H19ClN4OS B12182036 2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

Cat. No.: B12182036
M. Wt: 374.9 g/mol
InChI Key: LYQPDBOLOIKCAM-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide typically involves multiple steps, including the formation of the triazolopyridine core, the introduction of the chlorophenyl group, and the attachment of the methylsulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazolopyridine moiety can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can result in various substituted derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide involves its interaction with specific molecular targets. The triazolopyridine moiety may interact with enzyme active sites or receptor binding domains, while the chlorophenyl and methylsulfanyl groups can modulate the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-(pyridin-3-yl)propyl]acetamide
  • 2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-(triazol-3-yl)propyl]acetamide

Uniqueness

Compared to similar compounds, 2-(2-chlorophenyl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide stands out due to the presence of the triazolopyridine moiety, which can confer unique binding properties and biological activities. This structural feature may enhance the compound’s potential as a therapeutic agent or a research tool.

Properties

Molecular Formula

C18H19ClN4OS

Molecular Weight

374.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide

InChI

InChI=1S/C18H19ClN4OS/c1-25-11-9-15(18-22-21-16-8-4-5-10-23(16)18)20-17(24)12-13-6-2-3-7-14(13)19/h2-8,10,15H,9,11-12H2,1H3,(H,20,24)

InChI Key

LYQPDBOLOIKCAM-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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